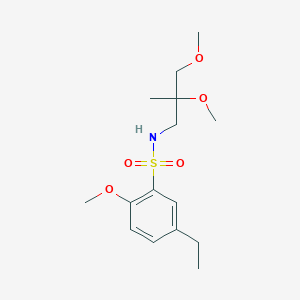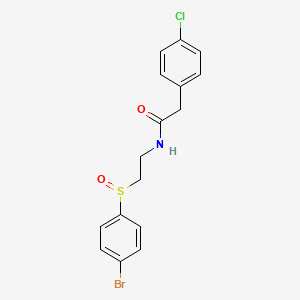
4-Formylphenyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl 4-fluorobenzoate is a chemical compound . It is related to 4-Fluorobenzoic acid, which is a colorless solid and a derivative of benzoic acid carboxylic acid .
Synthesis Analysis
The synthesis of compounds related to 4-Formylphenyl 4-fluorobenzoate has been studied. For example, 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Molecular Structure Analysis
The molecular structure of 4-Formylphenyl 4-fluorobenzoate is represented by the formula C13H8F2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Formylphenyl 4-fluorobenzoate include a molecular weight of 234.20 and it is a solid .Applications De Recherche Scientifique
Transformation and Degradation Studies
- Anaerobic Transformation to Benzoate : 4-Formylphenyl 4-fluorobenzoate plays a role in the transformation of phenols to benzoates in anaerobic conditions. The study by Genthner, Townsend, and Chapman (1989) used fluorinated analogues to understand the mechanism of phenol transformation to benzoate, noting the non-transformation of 4-fluorophenol and indicating a carboxyl group introduction para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
- Degradation by Pseudomonas pseudoalcaligenes : Murphy et al. (2008) discovered that Pseudomonas pseudoalcaligenes KF707 can use 4-fluorobiphenyl as a carbon and energy source, leading to the production of 4-fluorobenzoate as a major fluorometabolite (Murphy, Quirke, & Balogun, 2008).
Synthesis and Labeling Applications
- Synthesis of N-succinimidyl 4-[18F]fluorobenzoate : Vaidyanathan and Zalutsky (2006) described a method for synthesizing N-succinimidyl 4-[18F]fluorobenzoate, a key agent for labeling proteins and peptides with 18F, a positron-emitting radionuclide. This process involves the conversion of 4-fluorobenzoic acid to N-succinimidyl 4-[18F]fluorobenzoate (Vaidyanathan & Zalutsky, 2006).
Applications in Material Science
- Modification of Poly(3,4-ethylenedioxythiophene) : Tan et al. (2016) explored the application of 4-fluorobenzoic acid in modifying poly(3,4-ethylenedioxythiophene) to improve conductivity, showing significant advancements in the field of organic electronics (Tan, Zhou, Ji, Huang, & Chen, 2016).
Environmental and Biological Studies
- Bacterial Degradation Pathway : Oltmanns et al. (1989) investigated the bacterial degradation of 4-fluorobenzoate, providing evidence for a new pathway in the bacterial breakdown of this compound. This study contributes to our understanding of environmental degradation processes (Oltmanns, Müller, Otto, & Lingens, 1989).
Medical Applications
- Labeling of Proteins for Medical Imaging : Vaidyanathan and Zalutsky (1992) further explored the use of N-succinimidyl 4-[18F]fluorobenzoate in labeling proteins for medical imaging applications, particularly in positron emission tomography (PET) (Vaidyanathan & Zalutsky, 1992).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Fluorinated compounds like this are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination, a process where the c–f bond is cleaved . This process is facilitated by specific enzymes, leading to changes in the compound and its subsequent interactions .
Biochemical Pathways
For instance, 4-fluorobenzoate can be degraded by certain bacterial strains via 4-fluorocatechol . Another strain, Aureobacterium sp. strain RHO25, has been observed to degrade 4-fluorobenzoate via 4-hydroxybenzoate and 3,4-dihydroxybenzoate .
Pharmacokinetics
The safety data sheet for a related compound, 4-fluorobenzylamine, suggests that it may have certain hazards associated with it, including skin and eye damage . These properties could potentially impact the bioavailability of the compound.
Result of Action
The enzymatic defluorination of fluorinated compounds can lead to the release of fluoride ions . For instance, Aureobacterium sp. strain RHO25 has been observed to release stoichiometric amounts of fluoride during the degradation of 4-fluorobenzoate .
Action Environment
The action, efficacy, and stability of 4-Formylphenyl 4-fluorobenzoate can be influenced by various environmental factors. For instance, the degradation of fluorinated compounds can be facilitated by certain bacterial strains present in the environment . Additionally, the safety data sheet for 4-Fluorobenzylamine suggests that it should be stored in a well-ventilated place and kept cool , indicating that temperature and ventilation could potentially influence the stability and action of related compounds.
Propriétés
IUPAC Name |
(4-formylphenyl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVACFCWXODKZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2907396.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)

![2-[2-(4-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2907404.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2907408.png)

![4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate](/img/structure/B2907411.png)
![7-chloro-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2907413.png)

![2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2907415.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2907417.png)
